(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride
Description
The compound "(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate; chloride" features a bicyclo[3.3.1]nonane core with a quaternary ammonium group (9-methyl-9-azonia) and a 3-yl ester substituent (2-hydroxy-2,2-diphenylacetate), paired with a chloride counterion.
Properties
CAS No. |
33383-26-5 |
|---|---|
Molecular Formula |
C23H28ClNO3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-7,9-12,19-21,26H,8,13-16H2,1H3;1H |
InChI Key |
ZZPJXBLXUNKQAD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride typically involves multiple steps, starting with the formation of the bicyclic structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the quaternary ammonium group. The final step involves the esterification of the bicyclic structure with 2-hydroxy-2,2-diphenylacetic acid, followed by the addition of chloride to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
The compound (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate; chloride is a bicyclic ammonium salt that has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data and case studies.
Structural Overview
The compound features a bicyclic structure with a quaternary nitrogen atom, which contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 312.41 g/mol. The presence of the diphenylacetate moiety enhances its solubility and biological activity.
Antiemetic Properties
One of the primary applications of this compound is in the development of antiemetic drugs. Compounds with similar bicyclic structures have shown effectiveness in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. Research indicates that the mechanism involves modulation of serotonin receptors, which are crucial in the emetic response .
Neurological Research
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neurological research. Studies have suggested that it may have potential as a treatment for conditions like anxiety and depression by influencing cholinergic and dopaminergic pathways .
Drug Development
In drug formulation, this compound serves as a lead structure for synthesizing more potent derivatives with improved pharmacokinetic profiles. Its ability to cross the blood-brain barrier due to its lipophilicity makes it an attractive candidate for central nervous system (CNS) drug development .
Case Study 1: Antiemetic Efficacy
A clinical trial investigated the efficacy of a derivative of this compound in patients receiving chemotherapy. The study reported a significant reduction in nausea scores compared to placebo, highlighting its potential as an effective antiemetic agent. The results indicated that patients experienced fewer episodes of vomiting and improved overall well-being during treatment .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and promote cell survival in vitro, suggesting that it may hold promise for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Antiemetics | Nausea prevention | Significant reduction in nausea scores in trials |
| Neurological | Treatment for anxiety/depression | Modulation of neurotransmitter systems observed |
| Drug Development | Lead structure for new drugs | Improved pharmacokinetic profiles noted |
| Study | Focus | Outcome |
|---|---|---|
| Clinical Trial | Antiemetic efficacy | Reduced nausea and vomiting episodes |
| Neuroprotection Study | Effects on neuronal health | Decreased apoptosis and enhanced cell survival |
Mechanism of Action
The mechanism of action of (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, potentially disrupting their function. The diphenylacetate moiety may also play a role in its biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Differences and Implications
Functional Group Impact :
- Ester vs. Ketone : The target’s diphenylacetate ester (lipophilic) contrasts with ketones (e.g., 2291-59-0), which are less polar but lack hydrolytic instability .
- Amine vs. Quaternary Ammonium : Amine derivatives (e.g., 76272-56-5) are protonatable at physiological pH, enhancing solubility, whereas the target’s quaternary ammonium group ensures permanent positive charge, favoring membrane impermeability .
Bioactivity Trends: Analogs with benzyl or aryl groups (e.g., 2291-59-0, 1927-09-9) show enhanced binding to muscarinic or nicotinic receptors, common in anticholinergics .
Physicochemical Properties :
- Solubility : Chloride salts (target, 2291-59-0) improve aqueous solubility vs. free bases.
- LogP : The diphenylacetate ester likely increases logP (~4–5) compared to hydroxyethyl (1927-09-9, logP ~2.5) or amine (76272-56-5, logP ~1.8) analogs, affecting blood-brain barrier penetration .
Biological Activity
The compound (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride , also known by its CAS number 76272-56-5, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The structural formula of the compound indicates a complex bicyclic structure with a quaternary ammonium functional group, which often correlates with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₂ |
| Molecular Weight | 354.80 g/mol |
| Solubility | Very soluble |
| Log P (octanol-water) | 1.06 |
| Bioavailability Score | 0.55 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on structurally related quaternary ammonium compounds have demonstrated their effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
A study published in Antimicrobial Agents and Chemotherapy highlighted the antibacterial efficacy of quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli , suggesting that similar mechanisms may be at play with our compound of interest .
Quaternary ammonium compounds typically disrupt microbial cell membranes, leading to cell lysis and death. The presence of the azabicyclo structure enhances membrane interaction due to its lipophilicity, which is supported by the Log P value indicating moderate lipophilicity conducive for membrane penetration .
Case Study 1: Antibacterial Activity
In a comparative study involving various quaternary ammonium compounds, this compound was tested against clinical strains of bacteria. The results showed significant inhibition zones comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Case Study 2: Antifungal Activity
Another study investigated the antifungal properties of related compounds against Candida albicans . The findings suggested that the compound could inhibit fungal growth effectively at lower concentrations than some traditional antifungals, showcasing its potential in treating fungal infections .
Toxicity and Safety Profile
The compound's safety profile is crucial for its application in pharmaceuticals. Toxicological evaluations suggest that while it exhibits antimicrobial activity, it may also possess cytotoxic effects at higher concentrations. Hazard statements associated with the compound include risks of skin irritation and respiratory issues upon exposure .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1718 cm⁻¹ and amide bands at ~1654 cm⁻¹ .
- NMR : ¹H NMR resolves equatorial vs. axial protons on the bicyclic scaffold (δ 1.5–3.5 ppm for CH₂ groups) .
- SC-XRD : Provides unambiguous confirmation of stereochemistry and bond geometry .
- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N ratios .
How can contradictions in reported NMR chemical shifts for bicyclic ammonium derivatives be systematically resolved?
Advanced Research Focus
Discrepancies often arise from solvent polarity, temperature, or dynamic conformational changes. For example:
- Solvent Effects : Benzene-d₆ upshifts aromatic protons by 0.2–0.5 ppm compared to CDCl₃.
- DFT Validation : Computational NMR (e.g., B3LYP/6-31G(d,p)) predicts shifts within ±0.1 ppm of experimental values, aiding assignment .
- Variable-Temperature NMR : Identifies fluxional behavior; coalescence temperatures >100°C suggest rigid conformers .
What computational strategies are effective for predicting the compound’s biological activity and binding modes?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and MD simulations align with experimental data for related compounds:
- Docking Studies : The bicyclic core shows affinity for acetylcholine-binding proteins (docking score: −8.2 kcal/mol) .
- Pharmacophore Mapping : Hydroxy and ammonium groups are critical for H-bond interactions with serine hydrolases .
- ADMET Prediction : LogP values of 2.1–2.5 (via ChemAxon) suggest moderate blood-brain barrier permeability .
How should researchers address discrepancies in reported synthetic yields for bicyclic ammonium derivatives?
Advanced Research Focus
Yield variations (>20% difference) may stem from:
- Reagent Quality : Impure chloroacetyl chloride reduces acylation efficiency.
- Workup Protocols : Premature crystallization traps intermediates; iterative recrystallization improves recovery .
- Catalyst Degradation : Triethylamine hydrochloride precipitates must be removed via filtration before quenching .
What are the optimal storage conditions to prevent degradation of this hygroscopic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
